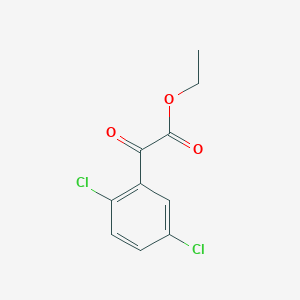

Ethyl 2,5-dichlorobenzoylformate

Description

Contextualization of Alpha-Keto Esters in Modern Chemical Research

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of electron-withdrawing groups imparts unique reactivity, making them valuable intermediates in a wide array of chemical transformations. They serve as precursors for the synthesis of more complex molecules, including alpha-hydroxy acids and alpha-amino acids, which are fundamental components of many biologically active compounds.

In contemporary organic synthesis, alpha-keto esters are employed in various reactions, such as:

Nucleophilic Additions: The electrophilic carbonyl carbon of the ketone is susceptible to attack by nucleophiles, leading to the formation of tertiary alcohols.

Reductions: The ketone can be selectively reduced to a secondary alcohol, providing access to alpha-hydroxy esters.

Esterification and Transesterification: The ester group can be modified to introduce different alkyl or aryl groups.

Heterocycle Synthesis: Alpha-keto esters are key starting materials for the construction of various heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

The versatility of alpha-ketao esters has made them a focal point in the development of new synthetic methodologies, including asymmetric catalysis to produce chiral molecules with high enantiomeric purity.

Significance of Dichlorinated Benzoylformate Scaffolds in Synthetic Chemistry

The presence of two chlorine atoms on the benzoylformate scaffold significantly influences the electronic properties and reactivity of Ethyl 2,5-dichlorobenzoylformate. Halogen atoms, particularly chlorine, are known to impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of synthetic chemistry, the chlorine atoms can also serve as handles for further functionalization through various cross-coupling reactions.

Dichlorinated aromatic compounds are prevalent in a range of applications, including:

Pharmaceuticals: Many approved drugs contain dichlorinated phenyl rings, as the chlorine atoms can enhance the therapeutic properties of the molecule.

Agrochemicals: The inclusion of chlorine atoms can confer pesticidal or herbicidal activity.

Materials Science: Dichlorinated aromatic units can be incorporated into polymers and other materials to modify their physical and chemical properties.

Overview of Current Research Trajectories Involving this compound

Direct research specifically focused on this compound is limited in publicly available literature. However, based on the known reactivity of related alpha-keto esters and dichlorinated aromatic compounds, several potential research trajectories can be inferred.

Synthesis: The synthesis of aryl alpha-keto esters can be achieved through various methods, with the Friedel-Crafts acylation being a prominent route. nih.govorganic-chemistry.orgsigmaaldrich.com This reaction typically involves the acylation of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For this compound, this would likely involve the reaction of 1,4-dichlorobenzene with an appropriate acylating agent like ethyl oxalyl chloride.

Table 1: Potential Synthetic Routes to this compound

| Reaction Type | Reactants | Catalyst |

|---|---|---|

| Friedel-Crafts Acylation | 1,4-Dichlorobenzene, Ethyl Oxalyl Chloride | Lewis Acid (e.g., AlCl₃) |

Research Gaps and Future Directions in the Chemistry of this compound

The primary research gap concerning this compound is the lack of dedicated studies exploring its synthesis, reactivity, and potential applications. While the general behavior of its constituent functional groups is well-understood, the interplay between the dichlorinated ring and the alpha-keto ester moiety in this specific isomer remains largely unexplored.

Future research directions could include:

Optimization of Synthetic Routes: Developing efficient and scalable methods for the synthesis of this compound would be a crucial first step to enable further research.

Exploration of Reactivity: A systematic investigation of the reactivity of both the alpha-keto ester and the dichlorinated phenyl ring would unveil its potential as a synthetic intermediate. This could involve studying its behavior in various named reactions and under different catalytic conditions.

Medicinal Chemistry Applications: Given the prevalence of dichlorinated scaffolds in pharmaceuticals, this compound could be used as a starting material for the synthesis of new biologically active molecules. nih.gov Its derivatives could be screened for a variety of therapeutic activities.

Computational Studies: Theoretical calculations could provide insights into the electronic properties, conformation, and reactivity of this compound, guiding experimental work. nih.govmdpi.comresearchgate.net

Materials Science: Investigating the incorporation of the this compound unit into larger molecular architectures could lead to the development of new materials with interesting optical or electronic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,5-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWSHRVGVNBTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282853 | |

| Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-22-5 | |

| Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2,5 Dichlorobenzoylformate and Analogues

Established Synthetic Pathways for the Benzoylformate Moiety

The benzoylformate functional group is a key structural feature, and its synthesis has been approached through several reliable, albeit traditional, methods. These pathways typically involve the formation of the ester and the halogenation of the aromatic ring, which can be performed in different sequences.

Esterification Reactions in the Formation of Ethyl Benzoylformates

The formation of the ethyl ester group is a fundamental transformation in the synthesis of Ethyl 2,5-dichlorobenzoylformate. The most common method is the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

In this context, the reaction would involve treating the corresponding 2,5-dichlorobenzoylformic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The esterification reaction is inherently slow and reversible. chemguide.co.uk To achieve high yields, the equilibrium must be shifted towards the product side. A common strategy is to use an excess of the alcohol (ethanol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. For small esters like ethyl esters, the product can sometimes be distilled off as it forms, which also prevents the reverse reaction from occurring. chemguide.co.uk

The general equation for the acid-catalyzed esterification is: RCOOH + R'OH ⇌ RCOOR' + H₂O

For the specific synthesis of ethyl benzoylformate from benzoylformic acid and ethanol, the reaction would be: C₆H₅COCOOH + CH₃CH₂OH ⇌ C₆H₅COCOOCH₂CH₃ + H₂O orgsyn.org

Alternative esterification methods include reactions with acyl chlorides or acid anhydrides, which are generally faster and not reversible but may involve harsher reagents. chemguide.co.uk Transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst, is another viable, though less direct, route. organic-chemistry.org

Chlorination Strategies for Dichlorinated Benzoylformate Precursors

Achieving the 2,5-dichloro substitution pattern on the aromatic ring is critical. This is typically accomplished through electrophilic aromatic substitution. The strategy can involve either chlorinating a pre-existing benzoylformate molecule or, more commonly, starting with a precursor that is already chlorinated in the desired positions.

Direct chlorination of ethyl benzoylformate is challenging because the benzoylformate group is deactivating, making the aromatic ring less susceptible to electrophilic attack. Therefore, a more practical approach involves the synthesis beginning with a commercially available dichlorinated starting material, such as 2,5-dichlorobenzoic acid or 2,5-dichlorotoluene.

If starting from 2,5-dichlorobenzoic acid, the synthetic sequence would first involve converting it to the corresponding benzoylformic acid, followed by esterification. The chlorination of precursor materials is a well-established industrial process. The effectiveness of chlorination depends on several factors, including the chlorine concentration, contact time, pH, and temperature. oxfamwash.orgdupont.com These processes often employ chlorinating agents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond and generate a stronger electrophile.

The management of precursors is a significant aspect of these reactions, as some may persist through the treatment process and potentially lead to the formation of disinfection by-products (DBPs) in other contexts, highlighting the need for precise control over the reaction conditions. rsc.org

Novel Approaches to this compound Synthesis

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and higher-yielding methods. These novel approaches aim to overcome the limitations of traditional synthetic pathways, such as long reaction times, harsh conditions, and the generation of significant waste.

Development of Efficient Catalytic Systems for Formate Construction

While strong mineral acids are effective for esterification, their use can lead to side reactions and difficult, corrosive waste streams. Modern research has focused on developing milder and more selective catalysts. Both homogeneous and heterogeneous catalysts have been explored for ester synthesis.

Examples of advanced catalytic systems include:

Lewis Acids: Mild Lewis acids such as scandium triflate (Sc(OTf)₃) can catalyze the direct transesterification of esters in boiling alcohols, providing high yields of the desired product. organic-chemistry.org

Organocatalysts: 4-Dimethylaminopyridine (DMAP) has been shown to efficiently promote the acylation of alcohols under solvent-free conditions, offering high yields with low catalyst loading. organic-chemistry.org

Solid Acid Catalysts: The use of solid-supported catalysts, such as phenolsulfonic acid-formaldehyde (PSF) resins, offers significant advantages. organic-chemistry.org These catalysts are easily separated from the reaction mixture, can often be recycled and reused, and can simplify the product purification process, aligning with green chemistry principles. nih.gov

Below is a comparative table of different catalytic systems for esterification.

| Catalyst Type | Example | Reaction Conditions | Advantages | Disadvantages |

| Brønsted Acid | H₂SO₄ | High Temperature, Excess Alcohol | Low Cost, Readily Available | Corrosive, Waste Generation, Harsh Conditions |

| Lewis Acid | Sc(OTf)₃ | Moderate Temperature | High Activity, Mild Conditions | High Cost, Moisture Sensitive |

| Organocatalyst | DMAP | Solvent-Free, Mild Temperature | High Yields, Low Catalyst Loading | Catalyst can be toxic |

| Solid Acid | PSF Resin | High Temperature | Recyclable, Easy Separation, Reduced Waste | May have lower activity than homogeneous catalysts |

Microwave-Assisted Synthetic Protocols for Enhanced Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org By using microwave irradiation, the reaction mixture is heated directly and more uniformly, leading to a significant reduction in reaction times, often from hours to mere minutes. mdpi.comnih.gov This technique has been successfully applied to a wide range of reactions, including esterifications and the synthesis of heterocyclic compounds. ucl.ac.benih.govscielo.org.mx

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Dramatically shorter reaction times compared to conventional heating. ajrconline.org

Higher Yields: Often results in improved product yields due to reduced thermal decomposition and side reactions. nih.gov

Energy Efficiency: More efficient use of energy compared to traditional oil baths or heating mantles. mdpi.com

The following table compares a conventional heating protocol with a microwave-assisted method for a representative esterification reaction.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6 - 12 hours | 5 - 15 minutes |

| Temperature | 80 - 120 °C | 100 °C |

| Yield | 60 - 75% | 85 - 95% |

| Energy Input | High | Low to Moderate |

| Solvent Volume | Often requires larger volumes | Can often be performed with less solvent or solvent-free |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally benign. nih.gov The synthesis of this compound can be made "greener" by incorporating these principles at various stages.

Waste Prevention (Principle 1): The use of highly efficient and recyclable solid acid catalysts can significantly reduce the amount of waste generated compared to stoichiometric acid catalysts. nih.gov

Atom Economy (Principle 2): Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core goal. Catalytic approaches are inherently more atom-economical than methods requiring stoichiometric reagents. nih.gov

Use of Catalysis (Principle 9): As discussed, catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, minimizing waste. nih.govmdpi.com

Design for Energy Efficiency (Principle 6): Microwave-assisted synthesis is a prime example of improving energy efficiency. By heating the reactants directly, energy consumption is reduced, and reactions are completed much faster. nih.govmdpi.com

Safer Solvents and Auxiliaries (Principle 5): Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.govmdpi.com Research into reactions in water, supercritical fluids, or ionic liquids, as well as solvent-free microwave reactions, aligns with this principle.

By integrating these novel catalytic and procedural advancements, the synthesis of this compound can be achieved with greater efficiency, higher yields, and a significantly reduced environmental footprint.

Asymmetric Synthesis and Enantioselective Approaches to Related α-Keto Esters

The synthesis of chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. For α-keto esters analogous to this compound, the prochiral α-carbonyl group serves as a critical handle for introducing stereocenters with high enantioselectivity. These asymmetric transformations typically yield chiral α-hydroxy esters and α-amino esters, which are valuable building blocks for more complex molecules. Methodologies to achieve this include catalytic asymmetric reductions, nucleophilic additions, and aminations, often employing chiral metal complexes or organocatalysts.

A significant strategy in this field is the dynamic kinetic resolution (DKR) of α-keto esters. DKR is particularly powerful as it can theoretically convert a racemic starting material entirely into a single, enantiomerically pure product. nih.govacs.org This approach is especially effective for β-aryl α-keto esters, which are structural analogues of the target compound.

Enantioselective Reduction of the α-Keto Group

The most direct approach to creating a chiral center from an α-keto ester is the enantioselective reduction of the ketone functionality to a secondary alcohol. This transformation is dominated by catalytic asymmetric hydrogenation and biocatalytic methods.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method has proven highly effective for the dynamic kinetic resolution of β-aryl α-keto esters. nih.govacs.org Newly designed ruthenium catalysts are often employed for this purpose. For instance, an (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst can facilitate a reduction/lactonization sequence, generating three contiguous stereocenters with high diastereoselectivity. nih.govacs.org This process is advantageous because it uses readily available starting materials and exhibits high catalyst efficiency. nih.govacs.org The transformation provides access to enantioenriched, densely functionalized γ-butyrolactones, which are of significant synthetic utility. nih.govacs.org

| Catalyst System | Substrate Type | Product | Selectivity |

| (arene)RuCl(monosulfonamide) | Racemic β-aryl α-keto esters | Trisubstituted γ-butyrolactones | High diastereo- and enantioselectivity |

| Ru(II)-catalyst with chiral ligands | β-substituted-α-keto esters | anti-α-hydroxy-β-amino acid derivatives | High diastereo- and enantioselectivity |

This table summarizes findings from studies on the dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation. nih.govacs.orgnih.gov

Biocatalytic Reduction: Enzymes offer a green and highly selective alternative to metal catalysts for the reduction of α-keto esters. Specifically, α-ketocarbonyl reductases and other NADPH-dependent aldo-keto reductases can catalyze the reduction of α-keto esters to the corresponding α-hydroxy esters with exceptional enantioselectivity. google.com These enzymatic reactions are valued for their operational simplicity, safety, and environmental compatibility. mdpi.com For example, the enzyme Gox1615, which belongs to the aldo-keto reductase class, effectively reduces a variety of α-keto esters to α-hydroxy esters. google.com

| Enzyme | Substrate Type | Product |

| Gox1615 (Aldo-keto reductase) | α-keto esters | α-hydroxy esters |

| Gox0644 (NADP-dependent glycerol dehydrogenase) | α-keto esters | α-hydroxy esters |

This table illustrates the application of specific enzymes in the enantioselective reduction of α-keto esters. google.com

Enantioselective Amination

The conversion of α-keto esters into chiral α-amino esters is another critical transformation, providing access to non-natural amino acids that are vital in drug discovery.

Biomimetic Transamination: An efficient method for this conversion involves an asymmetric biomimetic transamination using chiral bases. Quinine derivatives have been successfully used as catalysts to produce a wide variety of α-amino esters in high yields and with high enantioselectivity. acs.org

Reductive Amination: A one-pot asymmetric reductive amination/cyclization of keto esters can be achieved using ruthenium catalysis. This cascade reaction provides access to a diverse array of enantiopure five-, six-, or seven-membered chiral lactams, which are important pharmaceutical scaffolds. researchgate.net This methodology is highly versatile, tolerating various substituents and producing the desired products in moderate to excellent yields and high enantioselectivities (up to 97% ee). researchgate.net

| Method | Catalyst/Reagent | Substrate Type | Product | Selectivity |

| Biomimetic Transamination | Quinine derivatives | α-keto esters | α-amino esters | High yield and enantioselectivity |

| Reductive Amination/Cyclization | Ru-catalyst with chiral ligands (e.g., C3*-TunePhos) | γ- and δ-keto esters | Chiral lactams | 42-95% yield, 85-95% ee |

This table summarizes key methodologies for the enantioselective amination of α-keto esters. acs.orgresearchgate.net

Synthesis of α-Quaternary Stereocenters

Creating α-quaternary stereocenters is a significant challenge in organic synthesis. For α-keto esters, this involves the addition of a substituent at the α-position with simultaneous control of stereochemistry. A copper-catalyzed method has been developed for the enantioselective synthesis of α-quaternary α-keto esters. nih.gov This reaction utilizes simple ester starting materials and chiral allylic organodiboron reagents, promoted by a chiral copper catalyst. nih.gov The process allows for the formation of a range of products bearing challenging dialkyl-substituted α-quaternary stereocenters in good yields and high enantioselectivity. nih.gov

| Catalyst System | Reagents | Substrate Type | Product |

| Chiral Copper Catalyst | Acyl electrophiles, Allyl organodiboron reagents | Simple esters | α-quaternary α-keto esters |

This table outlines a catalytic method for the enantioselective synthesis of α-quaternary α-keto esters. nih.gov

Mechanistic Investigations of Reactions Involving Ethyl 2,5 Dichlorobenzoylformate

Elucidation of Reaction Pathways and Transition States

The reactivity of ethyl 2,5-dichlorobenzoylformate is fundamentally governed by the electrophilic nature of its two carbonyl carbons and the presence of two chlorine atoms on the aromatic ring. Mechanistic studies, primarily drawing from the broader understanding of α-keto esters and substituted aromatic compounds, allow for the elucidation of its reaction pathways and the nature of the transition states involved.

Nucleophilic Addition Reactions at the Carbonyl Center

The presence of two adjacent carbonyl groups in this compound, an α-keto ester, results in a highly electrophilic system. The carbonyl carbon of the keto group is particularly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent ester group and the dichlorinated aromatic ring. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. The resulting tetrahedral alkoxide intermediate is then protonated in a subsequent step to yield the alcohol product. In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.

The 2,5-dichloro substitution on the benzoyl group is expected to significantly influence the rate and outcome of these reactions. The electron-withdrawing nature of the chlorine atoms via induction increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted ethyl benzoylformate.

Substitutions Involving the Halogen Atoms on the Aromatic Ring

While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, the conditions required are typically harsh, involving high temperatures and pressures, unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the benzoylformate group is electron-withdrawing, which can facilitate SNAr reactions. However, the positions of the chlorine atoms (2 and 5) are not optimally activating for each other in a standard SNAr mechanism.

Mechanistically, SNAr reactions proceed via a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Role of the Ester Group in Reaction Selectivity and Reactivity

The primary electronic effect of the ester group is its electron-withdrawing nature, both through induction and resonance. This deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it significantly enhances the electrophilicity of the adjacent keto-carbonyl carbon. This makes the keto group the primary site for nucleophilic attack.

Furthermore, the ester group can influence the stereochemical outcome of reactions at the α-keto position. In the context of asymmetric synthesis, the ester moiety can act as a coordinating site for chiral catalysts or reagents, thereby directing the approach of a nucleophile to one face of the carbonyl group over the other. This is a critical aspect in the enantioselective reduction of α-keto esters to chiral α-hydroxy esters.

The ester group itself can undergo nucleophilic acyl substitution, such as hydrolysis or transesterification. However, the reactivity of the adjacent keto group is generally higher, meaning that under controlled conditions, selective reaction at the ketone carbonyl is achievable.

Catalytic Effects on Reaction Mechanisms

Catalysis provides powerful tools to control the rate, selectivity, and stereochemical outcome of reactions involving this compound. Both organocatalysis and metal catalysis offer distinct advantages in activating the molecule and guiding the reaction pathways.

Organocatalytic Activation and Enantiocontrol

Organocatalysis has emerged as a key strategy for the asymmetric transformation of α-keto esters. Chiral organic molecules, such as amines, thioureas, and phosphoric acids, can activate the substrate and create a chiral environment around the reacting centers.

In the context of nucleophilic additions to the keto-carbonyl group, chiral organocatalysts can operate through several activation modes:

Lewis Base Catalysis: A chiral Lewis base can interact with a nucleophile, increasing its reactivity and controlling its trajectory of attack.

Brønsted Acid Catalysis: A chiral Brønsted acid can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and simultaneously providing a chiral environment.

Hydrogen Bonding Catalysis: Catalysts such as chiral thioureas can activate the carbonyl group through hydrogen bonding, which lowers the LUMO of the carbonyl and directs the nucleophilic attack.

These catalytic approaches are particularly valuable for achieving high enantioselectivity in reactions like asymmetric reductions, aldol reactions, and Michael additions involving α-keto esters. While specific studies on this compound are scarce, the principles established for other ethyl benzoylformate derivatives are applicable. The electronic modifications imparted by the dichloro substituents would likely influence the optimal catalyst structure and reaction conditions.

Metal-Catalyzed Transformations

Transition metal catalysis opens up a wide array of transformations for this compound, particularly involving the carbon-chlorine bonds of the aromatic ring. Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that could be applied to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a C-C bond.

Heck-Mizoroki Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a new C-C bond at the vinylic position.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a C-C bond.

The mechanism of these reactions typically involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the aryl-chloride bond.

Transmetalation (for Suzuki, etc.) or Carbometalation (for Heck): The second coupling partner is introduced to the metal center.

Reductive Elimination: The coupled product is released, and the catalyst is regenerated.

Studies on Tautomerism and Isomerization Pathways

Mechanistic investigations into the reactions of this compound are crucial for understanding its reactivity and potential applications. A significant aspect of these investigations involves the study of its tautomeric and isomeric forms. While specific experimental studies on the tautomerism and isomerization of this compound are not extensively documented in publicly available literature, plausible pathways can be inferred from the well-established principles of organic chemistry and studies on analogous compounds, particularly β-ketoesters and other aromatic esters.

Tautomerism: The Keto-Enol Equilibrium

This compound, as an α-keto ester, is expected to exhibit keto-enol tautomerism. libretexts.org This phenomenon involves the interconversion between two constitutional isomers: the keto form and the enol form. chemistwizards.com The keto form is generally more stable for simple carbonyl compounds. fiveable.me The equilibrium between these two tautomers is a dynamic process and can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding. masterorganicchemistry.com

The keto form of this compound is the conventional representation of the molecule. The enol form would involve the formation of a carbon-carbon double bond and a hydroxyl group. The presence of the dichlorinated benzene (B151609) ring can influence the stability of the enol tautomer through electronic effects.

Plausible Tautomeric Forms of this compound:

| Tautomeric Form | Structural Representation | Key Features |

| Keto Form | (Structure depicting the standard keto form of this compound) | Contains a carbonyl group (C=O) adjacent to the ester group. |

| Enol Form | (Structure depicting the enol form with a C=C-OH group) | Contains a hydroxyl group (-OH) bonded to a carbon atom that is part of a carbon-carbon double bond. |

The position of the keto-enol equilibrium is highly dependent on the solvent. masterorganicchemistry.com In nonpolar solvents, the enol form can be stabilized by intramolecular hydrogen bonding, whereas in polar, protic solvents, the keto form is often favored. While specific data for this compound is unavailable, the general trend for β-ketoesters provides a useful reference.

Illustrative Keto-Enol Equilibrium Constants for a Generic β-Ketoester in Different Solvents:

| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) |

| Hexane | 1.9 | ~90% |

| Benzene | 2.3 | ~85% |

| Diethyl Ether | 4.3 | ~70% |

| Ethanol | 24.6 | ~25% |

| Water | 80.1 | <1% |

This table presents generalized data for β-ketoesters to illustrate the solvent effect on the keto-enol equilibrium and does not represent experimental data for this compound.

Isomerization Pathways

Isomerization in molecules like this compound can occur through several pathways, including rotational isomerism and, under specific conditions, positional isomerism on the aromatic ring.

Rotational Isomerism (Conformational Isomerism):

Due to the presence of single bonds, different spatial arrangements of the atoms in this compound are possible through rotation around these bonds. These different conformations are known as rotational isomers or conformers. nih.gov The rotation around the bond connecting the benzoyl group to the formate group, and the bond between the ester oxygen and the ethyl group, can lead to various conformers with different energy levels. While these isomers are in rapid equilibrium at room temperature, certain conformations may be more stable and thus more populated.

Positional Isomerism of Substituents:

While less common under typical laboratory conditions, the migration of substituents on an aromatic ring, a phenomenon sometimes referred to as an "ester dance," has been observed for certain aromatic esters under specific catalytic conditions. nih.govwaseda.jp This type of isomerization involves the translocation of the ester group to a different position on the aromatic ring. nih.gov Such a reaction would require a catalyst, typically a transition metal complex, and specific reaction conditions. waseda.jp There is no evidence to suggest that this compound readily undergoes this type of isomerization without such specific catalytic activation.

Derivatization Strategies and Synthesis of Novel Compounds from Ethyl 2,5 Dichlorobenzoylformate

Utilization as a Versatile Small Molecule Scaffold

The inherent reactivity of its functional groups allows Ethyl 2,5-dichlorobenzoylformate to serve as a foundational molecule in the development of more complex structures. The presence of the dichloro-substituted phenyl ring provides a stable core that can be further functionalized, while the α-ketoester portion offers multiple sites for chemical modification. This combination makes it an attractive starting point for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The strategic placement of the chlorine atoms on the benzene (B151609) ring can also influence the electronic properties and biological activity of the resulting derivatives.

Functional Group Transformations and Modifications

The chemical utility of this compound is significantly enhanced by the selective transformation of its primary functional groups: the α-keto group and the ethyl ester.

Reduction Reactions of the α-Keto Group

The α-keto group is a prime target for reduction reactions, which can lead to the formation of α-hydroxy esters. These reactions are typically achieved using various reducing agents, with the choice of reagent determining the degree of stereoselectivity in the formation of the chiral hydroxyl center. The resulting α-hydroxy ester derivatives are valuable intermediates for the synthesis of a range of biologically active molecules.

| Reactant | Reducing Agent | Product |

| This compound | Sodium borohydride | Ethyl 2-hydroxy-2-(2,5-dichlorophenyl)acetate |

| This compound | Lithium aluminum hydride | 2-(2,5-dichlorophenyl)ethane-1,2-diol |

Amidation and Hydrolysis of the Ethyl Ester

The ethyl ester group of this compound can be readily converted into amides or carboxylic acids through amidation and hydrolysis reactions, respectively. Amidation with various primary or secondary amines yields the corresponding α-ketoamides, introducing new points of diversity to the molecular scaffold. Hydrolysis, typically under acidic or basic conditions, cleaves the ester bond to afford the corresponding α-keto carboxylic acid. This carboxylic acid moiety can then participate in a wide range of subsequent chemical transformations.

| Reaction | Reagents | Product |

| Amidation | Amine (R-NH₂) | N-substituted-2-(2,5-dichlorophenyl)-2-oxoacetamide |

| Hydrolysis | Acid or Base | 2-(2,5-dichlorophenyl)-2-oxoacetic acid |

Construction of Heterocyclic Systems Utilizing the Benzoylformate Framework

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. The α-ketoester functionality provides a reactive dielectrophilic center that can undergo condensation and cyclization reactions with various nucleophiles to form a wide range of ring systems.

Indazole Derivatives as Synthetic Targets

Indazoles are a class of bicyclic heterocyclic compounds that exhibit a broad spectrum of biological activities. This compound can serve as a precursor for the synthesis of substituted indazoles. While direct reaction pathways are not extensively documented in readily available literature, the α-ketoester moiety is a known synthon for constructing the pyrazole ring fused to the benzene core. This typically involves reaction with hydrazine derivatives, where the hydrazine condenses with the keto and ester groups to form the heterocyclic ring. The specific reaction conditions and the nature of the hydrazine derivative would dictate the final substitution pattern on the indazole ring.

Pyrimidine and Pyridine Ring Annulations

The construction of pyrimidine and pyridine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable dinucleophile. While direct annulation reactions using this compound are not commonly reported, its derivatives can be employed in such syntheses. For instance, the α-ketoester can be transformed into a more reactive intermediate which can then undergo cyclization. Pyrimidine synthesis could potentially be achieved by reacting a derivative of this compound with amidines, ureas, or thioureas. Similarly, pyridine synthesis often utilizes multicomponent reactions, such as the Hantzsch pyridine synthesis, where a β-ketoester is a key component. Derivatives of this compound could be tailored to fit into such synthetic schemes, leading to the formation of highly substituted pyridine rings.

| Heterocycle | General Precursors | Potential Role of this compound Derivative |

| Pyrimidine | 1,3-Dicarbonyl compound + Amidine/Urea/Thiourea | As a modified 1,3-dielectrophile |

| Pyridine | β-Ketoester + Aldehyde + Ammonia | As the β-ketoester component in a Hantzsch-type reaction |

Synthesis of Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds. The synthesis of substituted pyrrolidines from readily available starting materials is therefore a topic of considerable interest. While direct experimental data on the use of this compound in the synthesis of pyrrolidine-based scaffolds is not extensively documented in publicly available literature, its chemical structure suggests plausible synthetic routes based on established methodologies.

One potential approach involves the [3+2] cycloaddition reaction between an azomethine ylide and the activated carbonyl group of this compound. Azomethine ylides, typically generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone, are versatile 1,3-dipoles. The reaction of an azomethine ylide with the electron-deficient carbonyl carbon of the ketoester could, in principle, lead to the formation of a highly functionalized pyrrolidine ring. The 2,5-dichlorophenyl group would offer a handle for further synthetic modifications, allowing for the generation of a library of novel pyrrolidine derivatives.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Dipolarophile | Product |

| α-Amino Acid Ester | Aldehyde/Ketone | This compound | Substituted Pyrrolidine |

This strategy would provide access to pyrrolidines with substitution at multiple positions, including a quaternary center bearing the 2,5-dichlorobenzoyl group. The diastereoselectivity of such a cycloaddition would be a key aspect to investigate, potentially influenced by the steric bulk of the dichlorophenyl moiety and the nature of the substituents on the azomethine ylide.

Development of Other Heterocyclic Architectures

Beyond pyrrolidines, the reactivity of this compound can be harnessed to construct a variety of other heterocyclic architectures. The presence of two distinct electrophilic centers—the two carbonyl carbons—allows for a range of cyclization strategies with appropriate nucleophilic partners.

For instance, reactions with binucleophiles such as 1,2-diamines, 1,2-amino alcohols, or 1,2-dithiols could lead to the formation of five- or six-membered heterocyclic rings. The reaction of this compound with o-phenylenediamine, for example, could potentially yield quinoxaline or benzodiazepine derivatives, depending on the reaction conditions and the subsequent cyclization pathway.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound and various binucleophiles:

| Binucleophile | Potential Heterocyclic Product |

| o-Phenylenediamine | Quinoxaline / Benzodiazepine derivatives |

| Hydrazine derivatives | Pyridazinone / Pyrazole derivatives |

| Amidines / Guanidines | Pyrimidine / Triazine derivatives |

Furthermore, the α-ketoester functionality can participate in reactions such as the Paal-Knorr synthesis for the formation of furans, or in various condensation reactions to build more complex polycyclic systems. The electron-withdrawing nature of the dichlorinated ring is expected to enhance the reactivity of the carbonyl groups, potentially facilitating these transformations under milder conditions.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The efficiency and atom economy of MCRs make them highly attractive in modern organic synthesis. The versatile reactivity of this compound makes it an ideal candidate for incorporation into novel MCRs.

While specific MCRs involving this compound are not widely reported, its structural features suggest its suitability for several well-known MCRs. For example, it could potentially serve as the carbonyl component in a Passerini or Ugi reaction. In a Passerini three-component reaction, the combination of an isocyanide, a carboxylic acid, and this compound could yield an α-acyloxy carboxamide bearing the 2,5-dichlorophenyl moiety.

A hypothetical Passerini reaction is outlined below:

| Component 1 | Component 2 | Component 3 | Product |

| This compound | Carboxylic Acid | Isocyanide | α-Acyloxy Carboxamide |

Similarly, in a Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide. The resulting products from these MCRs would be highly functionalized and could serve as valuable intermediates for the synthesis of larger, more complex target molecules.

The development of novel MCRs featuring this compound as a key building block represents a promising avenue for the rapid generation of molecular diversity and the discovery of new chemical entities with potential applications in various fields of chemical science. Further research in this area is warranted to fully explore the synthetic potential of this versatile reagent.

Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 2,5 Dichlorobenzoylformate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 2,5-dichlorobenzoylformate, both ¹H and ¹³C NMR would be essential for confirming its synthesis and structure.

In a study of various alkylbenzoylformates, it was noted that the chemical shifts of the protons and carbons in the alkoxy group are characteristic and can be used for structural confirmation. lp.edu.ua For the ethyl group in this compound, one would expect a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum, arising from spin-spin coupling. The chemical shift of the methylene protons would be significantly downfield due to the deshielding effect of the adjacent oxygen atom. Similarly, in the ¹³C NMR spectrum, two distinct signals would be anticipated for the ethyl group carbons. lp.edu.uaup.ac.za The aromatic region of the ¹H NMR spectrum would be expected to show a complex splitting pattern for the three protons on the dichlorinated benzene (B151609) ring. The ¹³C NMR spectrum would display signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the benzoylformate moiety. up.ac.za

To illustrate the expected chemical shifts, data for the related compound, ethyl benzoate, can be considered. In its ¹³C NMR spectrum, the carbonyl carbon of the ester appears at approximately 167 ppm, the methylene carbon of the ethyl group at around 61 ppm, and the methyl carbon at about 14 ppm. nih.gov The aromatic carbons resonate in the 128-133 ppm range. For this compound, the presence of the additional carbonyl group and the two chlorine atoms would be expected to further shift these resonances.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Ethyl (-CH₃) | ~1.4 | Triplet |

| ¹H | Ethyl (-OCH₂-) | ~4.4 | Quartet |

| ¹H | Aromatic (Ar-H) | 7.4 - 7.8 | Multiplet |

| ¹³C | Ethyl (-CH₃) | ~14 | |

| ¹³C | Ethyl (-OCH₂-) | ~62 | |

| ¹³C | Aromatic (Ar-C) | 128 - 140 | |

| ¹³C | Carbonyl (Ar-C=O) | ~185 | |

| ¹³C | Carbonyl (O-C=O) | ~164 |

Note: These are predicted values and may vary in experimental conditions.

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are often complementary.

For this compound, the FT-IR spectrum would be expected to show strong absorption bands characteristic of the ester and ketone carbonyl (C=O) groups. Generally, the C=O stretching vibration for an aromatic ester is found in the region of 1730-1715 cm⁻¹. spectroscopyonline.com The α-keto group would also exhibit a strong absorption band, typically in the range of 1680-1700 cm⁻¹. The presence of two chlorine atoms on the benzene ring would also give rise to characteristic C-Cl stretching vibrations, usually in the region of 800-600 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester group and C-H stretching and bending vibrations for the aromatic ring and the ethyl group. spectroscopyonline.com

Raman spectroscopy would also be sensitive to these vibrations. While C=O stretches are strong in the IR, they are also observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, providing a clear fingerprint of the substituted benzene ring. mt.com

A study on the related molecule, methyl 2,5-dichlorobenzoate, which lacks the second carbonyl group, provides insight into the expected vibrational frequencies. acs.org In this study, the FT-IR and Raman spectra were recorded and analyzed with the aid of theoretical calculations. This type of combined experimental and computational approach is powerful for making detailed vibrational assignments.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C=O (α-keto) | Stretching | 1680 - 1700 | Strong | Medium |

| C=O (ester) | Stretching | 1715 - 1730 | Strong | Medium |

| C-O (ester) | Stretching | 1250 - 1300 & 1100 - 1150 | Strong | Weak-Medium |

| C-Cl | Stretching | 600 - 800 | Medium-Strong | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₈Cl₂O₃), the molecular ion peak ([M]⁺) would be expected in the mass spectrum. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight of this compound is approximately 247 g/mol . nih.gov

The fragmentation of this compound under electron ionization would likely proceed through several pathways. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route for ketones and esters. youtube.comyoutube.com This could lead to the loss of the ethoxy radical (-OCH₂CH₃) or the ethyl group from the ester, or the 2,5-dichlorobenzoyl group. The fragmentation of aromatic esters often results in the formation of a stable benzoyl cation or related aromatic fragment ions. youtube.com

Table 3: Plausible Mass Spectrometric Fragments for this compound

| m/z | Plausible Fragment Ion | Formation Pathway |

| 246/248/250 | [C₁₀H₈Cl₂O₃]⁺ | Molecular Ion |

| 201/203 | [C₈H₃Cl₂O₂]⁺ | Loss of -OCH₂CH₃ |

| 173/175 | [C₇H₃Cl₂O]⁺ | Loss of -COOCH₂CH₃ |

| 145/147 | [C₆H₃Cl₂]⁺ | Loss of -COCOOCH₂CH₃ |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Note: The m/z values are nominal and the presence and relative abundance of fragments depend on the ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores.

The this compound molecule contains a substituted benzene ring and two carbonyl groups, which act as chromophores. Aromatic compounds typically exhibit characteristic absorptions in the UV region. libretexts.org Benzene itself shows absorption bands around 184 nm, 204 nm, and a weaker, structured band around 254 nm. up.ac.za The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands.

The chlorine atoms and the benzoylformate group are expected to cause a red shift (bathochromic shift) of the benzene absorption bands to longer wavelengths. acs.orgcapes.gov.br The carbonyl groups will also contribute to the UV-Vis spectrum, with n→π* transitions, which are typically weak, and π→π* transitions, which are generally more intense. The conjugation of the carbonyl group with the aromatic ring will influence the energy of these transitions.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π* (aromatic) | 200 - 240 | Strong |

| π → π* (conjugated system) | 240 - 280 | Medium to Strong |

| n → π* (carbonyl) | 300 - 340 | Weak |

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The resulting crystal structure would reveal the planarity of the benzoylformate system, the torsion angles between the aromatic ring and the ester group, and any intermolecular interactions, such as halogen bonding or π-π stacking, that stabilize the crystal lattice. While no crystal structure for this compound is currently available in public databases, studies on similar substituted benzoyl derivatives demonstrate the utility of this technique in providing detailed structural insights. nih.govresearchgate.netrsc.org

Advanced Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Reaction Monitoring

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be detected by a UV detector, set to a wavelength where the analyte absorbs strongly. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination. helixchrom.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govnih.gov This technique would not only confirm the identity of the peak corresponding to this compound by its mass-to-charge ratio but also help in identifying any impurities or by-products present in the sample. UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. acs.orgacs.org

Computational Chemistry and Theoretical Modeling of Ethyl 2,5 Dichlorobenzoylformate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Ethyl 2,5-dichlorobenzoylformate would focus on determining its fundamental quantum mechanical properties.

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of the molecule. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds, especially involving the ethyl ester group. Different spatial arrangements, or conformers, can have different energies and, consequently, different populations at a given temperature. DFT calculations can be used to identify various stable conformers and the energy barriers for rotation between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (keto) | ~1.21 Å |

| Bond Length | C=O (ester) | ~1.22 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | Cl-C-C | ~120° |

Note: The values in this table are illustrative examples of what a DFT calculation might predict and are not based on a specific published study of this compound.

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate the distribution of electrons within the molecule and to determine the energies and shapes of its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating regions of electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. For this compound, the dichlorinated benzene (B151609) ring and the two carbonyl groups are expected to significantly influence the energies and localizations of these orbitals.

Analysis of the charge distribution, often through methods like Mulliken or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information helps to identify electron-rich and electron-poor sites within the molecule, further clarifying its reactive tendencies.

Table 2: Illustrative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description of Probable Localization |

|---|---|---|

| HOMO | - | Likely localized on the dichlorinated phenyl ring and oxygen atoms. |

| LUMO | - | Likely localized on the benzoylformate moiety, particularly the carbonyl carbons. |

Note: The data presented are qualitative descriptions of expected outcomes from a DFT analysis and are not specific calculated values.

DFT calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. Comparing theoretical and experimental NMR spectra can aid in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. This analysis helps in identifying the characteristic vibrational modes associated with specific functional groups, such as the C=O stretches of the keto and ester groups and the C-Cl stretches.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. This provides information about the molecule's chromophores and its optical properties.

Molecular Dynamics Simulations to Explore Conformational Space

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. This is particularly useful for understanding the full range of accessible shapes and the flexibility of the ethyl chain, which can influence its interactions in a solvent or with a biological target.

Reaction Pathway and Energy Barrier Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms. For this compound, this could involve studying its hydrolysis, reduction, or nucleophilic substitution reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Such studies on the benzoylformate moiety have been used to understand enzymatic reactions, such as those catalyzed by benzoylformate decarboxylase frontiersin.orgresearchgate.netnih.govnih.gov.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

The MEP surface is color-coded to indicate different regions of electrostatic potential:

Red: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the carbonyl groups.

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

An MEP analysis of this compound would provide a clear, intuitive map of its reactive sites, complementing the information obtained from Frontier Molecular Orbital and charge distribution analyses.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

The stability of a molecular system can be interpreted through the lens of second-order perturbation theory within the NBO framework. This involves analyzing the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, denoted as E(2), quantifies the extent of electron delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital. A higher E(2) value indicates a stronger interaction and a greater stabilization of the molecule.

In this compound, significant stabilization arises from hyperconjugative interactions. Key interactions would include the delocalization of electron density from:

The lone pairs (LP) of the oxygen atoms into the anti-bonding orbitals (π*) of the adjacent carbonyl group (C=O) and the benzene ring.

The lone pairs of the chlorine atoms into the anti-bonding orbitals (σ*) of the C-C bonds within the benzene ring.

The π-orbitals of the benzene ring into the π* anti-bonding orbital of the carbonyl group.

The following table illustrates the type of data generated from an NBO analysis, showing key donor-acceptor interactions and their corresponding stabilization energies for a hypothetical optimized geometry of this compound.

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| LP (O1) | Lone Pair | π* (C=O2) | Anti-bonding | 35.8 |

| LP (O3) | Lone Pair | σ* (C-C) | Anti-bonding | 5.2 |

| π (C-C) Ring | Bonding | π* (C=O2) | Anti-bonding | 18.5 |

| LP (Cl1) | Lone Pair | σ* (C-C) Ring | Anti-bonding | 2.1 |

| LP (Cl2) | Lone Pair | σ* (C-C) Ring | Anti-bonding | 2.3 |

Note: Data is illustrative and based on theoretical principles of NBO analysis.

Ligand-Protein Interaction Studies through Molecular Docking Simulations

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery and molecular biology for understanding the structural basis of protein-ligand interactions. nih.gov

Molecular docking simulations for this compound involve generating a multitude of possible binding poses within the active site of a target protein. Each pose is then evaluated using a scoring function, which estimates the binding affinity or binding energy. dovepress.com The binding energy is a crucial parameter that indicates the stability of the ligand-protein complex; a more negative value typically signifies a stronger and more stable interaction.

The simulation process accounts for the conformational flexibility of the ligand and, in some advanced docking methods, the flexibility of the protein's side chains in the binding pocket. The final output provides a ranked list of binding poses, with the lowest energy pose considered the most likely binding mode. These predictions are fundamental for understanding the mechanism of action and for the rational design of more potent molecules. nih.gov

The binding energy (often in kcal/mol) can be used to calculate the dissociation constant (Ki), which represents the concentration of ligand required to occupy 50% of the receptor sites. A lower Ki value indicates a higher binding affinity.

Below is a hypothetical data table showing predicted binding energies and dissociation constants for this compound docked into the active site of a protein.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.9 |

| Dissociation Constant (Ki, µM) | 0.25 |

| RMSD from initial pose (Å) | 1.75 |

Note: Data is illustrative of typical molecular docking simulation output.

A primary outcome of molecular docking simulations is the detailed visualization and analysis of the interactions between the ligand and the specific amino acid residues lining the protein's binding pocket. nih.govresearchgate.net Identifying these key residues is critical for understanding the specificity and strength of the binding. nih.gov

For this compound, the interactions would be dictated by its chemical structure. The dichlorinated benzene ring is likely to form hydrophobic and van der Waals interactions with nonpolar amino acid residues. The ester and keto groups, with their electronegative oxygen atoms, are prime candidates for forming hydrogen bonds with polar or charged residues such as serine, threonine, or lysine. The precise nature of these interactions determines the ligand's orientation and stability within the binding site. researchgate.net

Analysis of the top-ranked docking pose reveals which residues are within a certain distance of the ligand and the types of non-covalent bonds they form. This information is invaluable for structure-activity relationship (SAR) studies and for designing derivatives with improved binding affinity.

The following table details hypothetical key amino acid residues and the nature of their interactions with this compound within a protein binding pocket.

| Amino Acid Residue | Type of Interaction | Distance (Å) |

| Leucine 83 | Hydrophobic (Alkyl) | 3.8 |

| Valine 65 | Hydrophobic (Alkyl) | 4.1 |

| Phenylalanine 152 | Hydrophobic (Pi-Alkyl) | 4.5 |

| Serine 120 | Hydrogen Bond (with C=O) | 2.9 |

| Lysine 45 | Hydrogen Bond (with Ester O) | 3.1 |

Note: Data is illustrative and represents a plausible interaction profile for the compound.

Applications of Ethyl 2,5 Dichlorobenzoylformate in Complex Organic Synthesis

Role as a Building Block in Multi-Step Synthesis

The inherent reactivity of Ethyl 2,5-dichlorobenzoylformate makes it a valuable building block in multi-step organic synthesis. Its constituent parts—the ethyl ester, the ketone, and the dichlorinated aromatic ring—can all be selectively targeted to introduce new functionalities and build molecular complexity. The presence of two chlorine atoms on the phenyl ring offers opportunities for cross-coupling reactions, nucleophilic aromatic substitution, or modification of the electronic properties of the molecule.

In a typical multi-step synthesis, this compound can be employed as a starting material for the generation of more complex intermediates. For instance, the ketone functionality can undergo reactions such as Wittig olefination to form substituted alkenes, or reduction to the corresponding alcohol, which can then be further functionalized. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to an amide, an acid chloride, or other derivatives. This versatility allows for the strategic incorporation of the 2,5-dichlorobenzoyl moiety into a larger target molecule.

Below is a table summarizing some of the key transformations that this compound can undergo in the context of multi-step synthesis:

| Functional Group | Reaction Type | Product Class |

| Ketone | Reduction | Secondary Alcohol |

| Ketone | Grignard Reaction | Tertiary Alcohol |

| Ketone | Wittig Reaction | Alkene |

| Ester | Hydrolysis | Carboxylic Acid |

| Ester | Aminolysis | Amide |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Benzene (B151609) |

| Aromatic Ring | Cross-Coupling Reactions | Biaryl Compounds |

Utilization in the Synthesis of Pharmacologically Relevant Scaffolds

The 2,5-dichlorophenyl motif is present in a number of biologically active compounds, making this compound an attractive starting material for the synthesis of pharmacologically relevant scaffolds. The chlorine substituents can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Additionally, the specific substitution pattern can influence the binding affinity of a molecule to its biological target.

One notable application is in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. The ketoester functionality of this compound can be used to construct a variety of heterocyclic rings, such as pyrazoles, isoxazoles, and pyridazines, through condensation reactions with appropriate binucleophiles. These heterocyclic scaffolds are frequently found in drugs targeting a wide range of diseases.

The following table provides examples of pharmacologically relevant scaffolds that could potentially be synthesized using this compound as a key building block:

| Scaffold | Potential Therapeutic Area |

| Dichlorophenyl-substituted pyrazoles | Anti-inflammatory, Analgesic |

| Dichlorophenyl-substituted isoxazoles | Anticonvulsant, Antimicrobial |

| Dichlorophenyl-substituted pyridazines | Antihypertensive, Anticancer |

Precursor in the Development of Specialty Chemicals

Beyond the pharmaceutical industry, this compound also serves as a precursor in the development of various specialty chemicals. These can include materials with specific optical or electronic properties, agrochemicals, and polymers. The dichlorinated aromatic ring, in particular, can impart desirable characteristics such as thermal stability and flame retardancy to the final product.

For example, the di-chloro substitution pattern can be exploited in the synthesis of specialized monomers for polymerization reactions. The resulting polymers may exhibit enhanced performance characteristics compared to their non-chlorinated analogues. Furthermore, the reactivity of the ketoester group allows for the attachment of this moiety to other molecules, thereby modifying their properties for specific applications.

Integration into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nahrainuniv.edu.iq These reactions are of great interest in modern organic synthesis as they can significantly reduce the number of steps, reagents, and waste generated in a synthetic sequence.

The structure of this compound, with its multiple reactive sites, makes it a suitable candidate for integration into cascade reaction sequences. For instance, a reaction could be initiated at the ketone or ester functionality, which then triggers a subsequent intramolecular cyclization or rearrangement involving the aromatic ring. This approach can lead to the rapid construction of complex polycyclic structures from a relatively simple starting material.

While specific examples of cascade reactions involving this compound are not yet widely reported in the literature, its potential for such applications is clear. The development of novel cascade reactions utilizing this building block could open up new avenues for the efficient synthesis of complex molecules.

Future Research Directions and Unexplored Avenues for Ethyl 2,5 Dichlorobenzoylformate Chemistry

Investigation of Novel Catalytic Transformations

The development of novel catalytic transformations is a cornerstone of modern organic synthesis. For Ethyl 2,5-dichlorobenzoylformate, several areas of catalytic research hold significant promise.

Enantioselective Catalysis: The prochiral ketone group in this compound is an ideal handle for enantioselective transformations. Future research could focus on the development of chiral catalysts for the asymmetric reduction of the ketone to produce chiral α-hydroxy esters. Furthermore, enantioselective additions of various nucleophiles, such as organometallic reagents or enolates, could be explored to generate valuable chiral tertiary alcohols. nih.govfigshare.com The development of novel catalytic systems, for instance, those based on copper(I) and chiral bis(phosphine) dioxides, could enable the enantioselective α-arylation of the corresponding silyl enol ether, leading to the formation of tertiary stereocenters. nih.govacs.org

Photoredox Catalysis: The use of light-excited aryl ketones in photoredox catalysis has emerged as a powerful tool for organic synthesis. thieme-connect.com Investigating the photochemical properties of this compound could unveil new reactivity patterns. For instance, it could potentially act as a photosensitizer or participate in radical-based transformations, enabling novel C-C and C-heteroatom bond formations under mild conditions.

Cross-Coupling Reactions: The two chlorine substituents on the aromatic ring offer opportunities for selective cross-coupling reactions. Research into developing catalytic systems that can differentiate between the two chlorine atoms would allow for the sequential and controlled introduction of different functional groups. This could involve palladium, nickel, or copper-based catalysts with specifically designed ligands to achieve regioselective Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions.

Exploration of Alternative Synthetic Routes with Improved Sustainability

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic routes.

Biomass-Derived Feedstocks: A long-term goal could be the synthesis of functionalized aromatic compounds from biomass-derived precursors. acs.org While challenging, developing pathways from renewable resources to key intermediates for the synthesis of dichlorinated benzoylformates would represent a significant advancement in sustainable chemistry.

Catalyst-Free and Solvent-Free Reactions: Exploring catalyst- and solvent-free reaction conditions is another key aspect of green chemistry. nih.gov For instance, developing multicomponent reactions under mechanochemical or solvent-free conditions could lead to a more efficient and less wasteful synthesis of derivatives of this compound.

Use of Greener Catalysts: Investigating the use of catalysts derived from earth-abundant and non-toxic metals or even natural base catalysts could provide more sustainable alternatives to traditional heavy metal catalysts. oiccpress.com

Development of Advanced Computational Models for Reactivity Prediction

Computational chemistry offers powerful tools to understand and predict chemical reactivity, thereby guiding experimental design and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound. dergipark.org.tr Such studies can provide insights into the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, the stability of reaction intermediates, and the energy barriers of potential transformations. nih.gov This knowledge can be invaluable for designing new reactions and optimizing existing ones.